molecular formula C20H32N2O3 B6131294 2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol

2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol

Katalognummer: B6131294
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: ZVZOLDDUINORCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol, also known as CR845, is a novel, non-opioid analgesic drug that has been developed to treat acute and chronic pain. Unlike traditional opioid drugs, CR845 does not produce the same addictive effects, making it a promising alternative for pain management.

Wirkmechanismus

2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol acts on the kappa opioid receptor (KOR) in the brain and spinal cord, which is involved in the regulation of pain, mood, and addiction. Unlike traditional opioid drugs, which activate the mu opioid receptor (MOR) and can lead to addiction and other adverse effects, this compound selectively activates the KOR without producing the same addictive effects.
Biochemical and Physiological Effects:
This compound produces a number of biochemical and physiological effects in the body, including the modulation of pain signaling pathways, the inhibition of inflammatory mediators, and the activation of anti-inflammatory pathways. In addition, this compound has been shown to have a positive effect on mood and anxiety, which may be beneficial in the treatment of pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol for laboratory experiments is its selectivity for the KOR, which allows researchers to study the effects of KOR activation without the confounding effects of MOR activation. However, this compound has a relatively short half-life, which can make it difficult to maintain consistent drug levels over time. In addition, the effects of this compound on different pain models and in different species may vary, which can make it challenging to compare results across studies.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol. One area of interest is the development of new formulations of the drug that can provide sustained release and longer-lasting effects. Another area of focus is the investigation of this compound in combination with other drugs or therapies, such as opioids, nonsteroidal anti-inflammatory drugs (NSAIDs), or physical therapy. Finally, further research is needed to better understand the mechanisms of action of this compound and its potential use in the treatment of other conditions beyond pain.

Synthesemethoden

The synthesis of 2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol involves a multi-step process that begins with the reaction of 4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinecarboxylic acid with 6-ethoxy-1-naphthol in the presence of a coupling agent. The resulting intermediate is then subjected to a series of chemical reactions to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol has been extensively studied for its potential therapeutic uses in the treatment of pain. It has been shown to be effective in reducing pain in animal models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. In addition, this compound has been investigated for its potential use in the treatment of other conditions, such as pruritus (itching) and opioid-induced constipation.

Eigenschaften

IUPAC Name

2-[[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-2-25-19-9-5-6-16(20(19)24)14-21-11-12-22(17-7-3-4-8-17)18(15-21)10-13-23/h5-6,9,17-18,23-24H,2-4,7-8,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZOLDDUINORCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCN(C(C2)CCO)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.